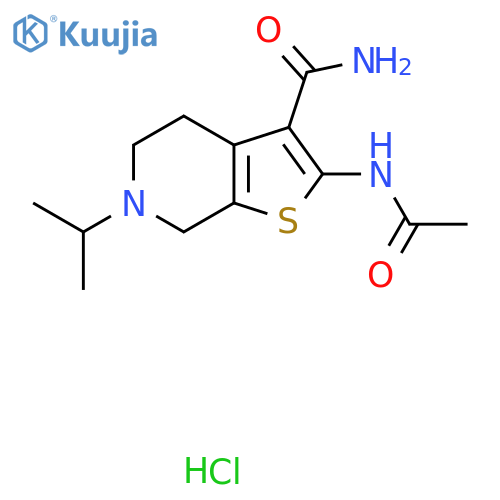Cas no 1215743-87-5 (2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride)

1215743-87-5 structure
商品名:2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride
2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride
- SR-01000006697
- 2-acetamido-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
- 1215743-87-5
- 2-acetamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- F0526-1388
- SR-01000006697-1
- AKOS026699941
- 2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
-
- インチ: 1S/C13H19N3O2S.ClH/c1-7(2)16-5-4-9-10(6-16)19-13(15-8(3)17)11(9)12(14)18;/h7H,4-6H2,1-3H3,(H2,14,18)(H,15,17);1H
- InChIKey: YUKFXMSFERWRBO-UHFFFAOYSA-N
- ほほえんだ: Cl.S1C(=C(C(N)=O)C2=C1CN(C(C)C)CC2)NC(C)=O
計算された属性
- せいみつぶんしりょう: 317.0964758g/mol
- どういたいしつりょう: 317.0964758g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 375
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0526-1388-5μmol |
2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |
1215743-87-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0526-1388-10mg |
2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |
1215743-87-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0526-1388-75mg |
2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |
1215743-87-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0526-1388-10μmol |
2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |
1215743-87-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0526-1388-3mg |
2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |
1215743-87-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0526-1388-15mg |
2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |
1215743-87-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0526-1388-2mg |
2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |
1215743-87-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0526-1388-20μmol |
2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |
1215743-87-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0526-1388-20mg |
2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |
1215743-87-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0526-1388-4mg |
2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |
1215743-87-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride 関連文献
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
1215743-87-5 (2-acetamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride) 関連製品
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
